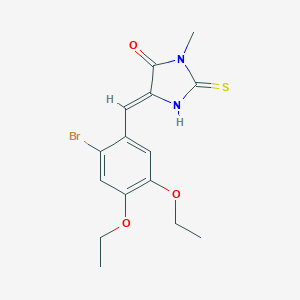
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as an anticancer agent. Studies have shown that 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exhibits cytotoxic effects against cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential use as an antifungal and antibacterial agent.
作用機序
The mechanism of action of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone induces apoptosis (programmed cell death) in cancer cells by activating caspase-3, a protein that plays a key role in the apoptotic pathway. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exhibits a range of biochemical and physiological effects. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the migration and invasion of cancer cells, which can prevent their spread to other parts of the body. In addition, 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to induce oxidative stress in cancer cells, which can lead to their death.
実験室実験の利点と制限
One of the main advantages of using 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its high purity and yield. This makes it easier to obtain and work with in the lab. In addition, 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit low toxicity in normal cells, which makes it a promising candidate for further study. However, one limitation of using 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
将来の方向性
There are several future directions for the study of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, which could lead to the development of more effective treatments. Finally, the study of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies could lead to synergistic effects and improved treatment outcomes.
Conclusion
In conclusion, 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the treatment of cancer and other diseases.
合成法
The synthesis of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-bromo-4,5-diethoxybenzaldehyde with thiosemicarbazide, followed by the addition of methyl iodide. The resulting product is then treated with acetic anhydride to yield 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This method has been reported to yield 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in good purity and yield.
特性
製品名 |
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C15H17BrN2O3S |
分子量 |
385.3 g/mol |
IUPAC名 |
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H17BrN2O3S/c1-4-20-12-7-9(10(16)8-13(12)21-5-2)6-11-14(19)18(3)15(22)17-11/h6-8H,4-5H2,1-3H3,(H,17,22)/b11-6- |
InChIキー |
KWTAMZYNEOZVTL-WDZFZDKYSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C)Br)OCC |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)

![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)